The synthesis of (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol typically involves several steps starting from readily available precursors. One common synthetic route includes:
The molecular structure of (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol can be described as follows:
The stereochemistry is critical; the specific arrangement of atoms influences its reactivity and interactions with biological targets. The presence of both hydroxyl groups enhances its solubility in polar solvents and contributes to its ability to form hydrogen bonds .
(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol can undergo several types of chemical reactions:
The specific products formed depend on the reagents and conditions used during these reactions .
The mechanism of action for (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol is primarily linked to its interactions with biological targets such as enzymes and receptors:
The physical and chemical properties of (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol include:
These properties make it suitable for various applications in organic synthesis and biological studies .
(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol has several notable applications:
Its versatility as a synthetic intermediate makes it valuable in both academic research and industrial applications .
Desymmetrization leverages prochiral or meso precursors to establish multiple stereocenters in a single transformation. For the target diazabicyclic diol, intramolecular Rauhut–Currier (RC) reactions using allenoate-tethered cyclohexadienones enable efficient bicyclic lactone formation. Key studies demonstrate that Lewis base catalysts (e.g., β-isocupreidine (β-ICD)) activate allenoates, generating zwitterionic intermediates that undergo enantioselective conjugate addition. This process achieves excellent enantiocontrol (up to 99% ee) and high yields (>90%) under mild conditions (1 mol% catalyst loading) [4]. The reaction proceeds via nucleophilic attack at the β-carbon of the allenoate, followed by intramolecular Michael addition to the dienone, forming the bicyclic core with defined stereochemistry at C2 and C6 [4].
Complementary bis-epoxidation strategies employ diepoxides derived from diallyl amines. Nucleophilic ring opening by amines or oxygen nucleophiles (e.g., hydroxyl groups), facilitated by Lewis acids like lithium perchlorate, triggers cascade cyclizations. This forms the azabicyclic skeleton while installing the diol functionality stereoselectively. Critical parameters include:
Table 1: Desymmetrization Approaches for Azabicyclic Diol Synthesis
Method | Catalyst/Activator | Yield (%) | ee (%) | Key Feature |
---|---|---|---|---|
RC Cyclization | β-ICD (1 mol%) | 90–96 | 96–99 | Forms bicyclic lactone precursors |
Bis-Epoxidation/Amine Opening | Lithium perchlorate | 18–20 | N/A* | Direct endo-diol formation |
Bis-Epoxidation/Diolysis | Methanol solvent | 25–30 | N/A* | Avoids Lewis acid additives |
*Diastereoselectivity achieved via crystallization (up to 95:5 dr) [4] [8].
Chiral pool synthesis exploits natural product-derived scaffolds for stereocontrol. (R)-Carvone serves as a precursor, where chemoselective epoxidation of its isopropenyl group yields epoxide 7. Subsequent Lewis acid-mediated ring opening with primary amines generates secondary amines that undergo intramolecular conjugate addition, furnishing morphan scaffolds with four stereocenters. The inherent chirality of carvone dictates configurations at C1 and C5, while the cyclization establishes C2 and C6. Diastereomers are separable via flash chromatography and recrystallization, yielding enantiopure (>95% ee) trans-diols [3].
Enzymatic kinetic resolution resolves racemic diols using lipases. Candida rugosa lipase (CRL) acylates the (1R,2R,5R,6R)-enantiomer of 9-azabicyclo[3.3.1]nonane-2,6-diol preferentially, aligning with Kazlauskas' rule for sec-alcohols. This achieves >98% ee for both the residual diol and the monoacetate after 50% conversion. Critical factors include:
Dynamic kinetic resolution (DKR) merges in situ racemization with enzymatic resolution. Using γ-substituted allenoates under β-ICD catalysis, rapid allene racemization precedes RC cyclization. At −5°C, high diastereoselectivity (5.5:1 dr) and enantioselectivity (99% ee) are achieved, constructing the bicyclic core and C6 quaternary center simultaneously [4].
Palladium catalysis enables late-stage functionalization of azabicyclic ketone intermediates, enhancing synthetic flexibility. α-Vinylation of γ-lactams (e.g., 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamides) employs trisubstituted vinyl chlorides as electrophiles. Key advances include:
Table 2: Palladium-Catalyzed Vinylation of Azabicyclic Scaffolds
Substrate | Vinyl Electrophile | Ligand | Yield (%) | ee (%) |
---|---|---|---|---|
N-Boc-2-oxotetrahydroquinoline | (Z)-1-Chloro-2-phenylvinyl | (S)-t-BuPHOX | 59 | 94 |
N-Cbz-3-azabicyclo[3.2.1]octan-8-one | (E)-1-Chloro-2-(p-tolyl)vinyl | (R)-DTBM-SEGPHOS | 52 | 91 |
These vinylated intermediates undergo stereospecific transformations:
Vicinal dibromides serve as precursors to diols via stereospecific debromination. Organohalide-respiring bacteria (e.g., Dehalococcoides spp.) or tellurium reagents mediate bromide displacement, retaining stereochemistry at C2 and C6:
Table 3: Reductive Debromination Methods
Reagent/System | Conditions | Product Selectivity | Mechanistic Insight | |
---|---|---|---|---|
Sodium hydrogen telluride (NaHTe) | Ethanol, reflux, 2 h | >90% anti-diol | E2 elimination via tellurenyl bromide | |
Diaryl ditelluride | Toluene, reflux, 1–4 h | >85% syn-diol | Radical anion transfer | |
Dehalococcoides culture | Aqueous, 30°C, anaerobic | anti-Diol via ethene oxide | Concerted dihaloelimination (ΛC–Br = 1.4) | |
Dehalogenimonas culture | Aqueous, 30°C, anaerobic | syn-Diol via SN2 (ΛC–Br = 12) | Nucleophilic substitution | [6] |
Mechanistic studies using dual C–Br isotope analysis (ΛC–Br = Δδ¹³C/Δδ⁸¹Br) distinguish pathways:
Computational modeling (DFT/B3LYP) predicts debromination regioselectivity in bromohydrin precursors. Elongated C–Br bonds (>2.0 Å) in radical anions correlate with meta > ortho > para halogen susceptibility. This guides precursor design to avoid unwanted regioisomers [9].
Table 4: Computational Predictions vs. Experimental Debromination Regioselectivity
Bromohydrin Precursor | Calculated C–Br Bond Length (Å) | Predicted Site | Experimental Major Product | |
---|---|---|---|---|
4-bromo-2-bromomethylcyclohexanol | 2.18 (C4) | meta | 4-bromocyclohexene-1,2-diol | |
2-bromo-3-bromomethylcyclohexanol | 2.22 (C2) | ortho | 3-bromocyclohexene-1,2-diol | [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1